molecular formula C9H12BrClN2O B3227818 2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride CAS No. 1261233-69-5

2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride

Cat. No.: B3227818
CAS No.: 1261233-69-5
M. Wt: 279.56 g/mol
InChI Key: KPPWZMILWSKPGR-OGFXRTJISA-N
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Description

2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride is a halogenated pyridine derivative featuring a pyrrolidine ring attached via an ether linkage at the 6-position of the pyridine core. The (R)-stereochemistry at the pyrrolidine-3-yloxy group introduces chirality, which can significantly influence its biological activity and physicochemical properties. This compound is structurally tailored for applications in medicinal chemistry, where pyrrolidine moieties are valued for their conformational rigidity and ability to engage in hydrogen bonding .

Properties

IUPAC Name

2-bromo-6-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7;/h1-3,7,11H,4-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPWZMILWSKPGR-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-69-5
Record name Pyridine, 2-bromo-6-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(®-pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves the reaction of 2-bromo-6-hydroxypyridine with ®-3-pyrrolidinol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(®-pyrrolidin-3-yloxy)-pyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Adenosine A2A Receptor Antagonism
One of the primary applications of 2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride is its role as an antagonist of the adenosine A2A receptor. This receptor is implicated in several physiological processes, including neurotransmission and inflammation. Compounds that target this receptor can be beneficial in treating conditions such as Parkinson's disease and other neurodegenerative disorders. Research indicates that derivatives of this compound demonstrate potent antagonistic activity, which could lead to new therapeutic strategies for these diseases .

Neuroprotective Effects
Studies have shown that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound may also provide neuroprotection through its interaction with various neurotransmitter systems. This property could be particularly relevant in developing treatments for conditions characterized by neuronal damage or degeneration .

Synthetic Intermediate

Synthesis of Complex Molecules
This compound serves as a valuable synthetic intermediate in the production of more complex organic molecules. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis. Researchers have utilized it to create various derivatives that possess enhanced biological activities or novel properties .

Case Study: Development of Adenosine A2A Antagonists

In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy as adenosine A2A receptor antagonists. The study highlighted that modifications to the pyridine ring significantly impacted receptor binding affinity and selectivity. The most promising candidates exhibited IC50 values in the nanomolar range, indicating strong potential for further development into therapeutic agents .

Research Findings: Neuroprotective Properties

Another research effort focused on the neuroprotective properties of this compound. In vitro studies demonstrated that it could reduce oxidative stress-induced neuronal cell death, suggesting its potential application in treating neurodegenerative diseases. The mechanism was attributed to its ability to modulate glutamate receptors and reduce excitotoxicity .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(®-pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain pathways, depending on its application.

Comparison with Similar Compounds

Substituent Variations at the Pyridine 6-Position

The 6-position substituent plays a critical role in defining the electronic and steric profile of pyridine derivatives. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS RN Key Properties/Notes
2-Bromo-6-(3-piperidinyloxy)pyridine HCl Piperidin-3-yloxy (6-membered ring) C₁₀H₁₄BrN₂O·HCl 323.6 Not specified Higher ring flexibility; commercial SDS available
2-Bromo-6-(piperidin-3-ylMethylsulfanyl)-pyridine HCl Piperidin-3-ylMethylsulfanyl (Sulfur linker) C₁₁H₁₄BrN₂S·HCl 353.7 1417794-00-3 Increased lipophilicity; industrial grade (99% purity)
2-Bromo-6-(trifluoromethyl)pyridine Trifluoromethyl (electron-withdrawing) C₆H₃BrF₃N 225.99 189278-27-1 High reactivity in cross-coupling reactions; mp 49–50°C
2-Bromo-3-methylpyridine Methyl (position 3) C₆H₆BrN 172.02 3430-17-9 Simpler structure; lower steric hindrance

Key Observations :

  • Ring Size: Pyrrolidine (5-membered) in the target compound vs. piperidine (6-membered) analogs (e.g., 2-Bromo-6-(3-piperidinyloxy)pyridine HCl) alters conformational dynamics.
  • Linker Chemistry : Replacing the oxygen in the target compound with sulfur (e.g., 2-Bromo-6-(piperidin-3-ylMethylsulfanyl)-pyridine HCl) increases lipophilicity (logP), which could enhance membrane permeability but reduce solubility .
  • Electronic Effects : The trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)pyridine strongly withdraws electrons, activating the pyridine ring for nucleophilic substitution reactions compared to the electron-donating pyrrolidinyloxy group .

Stereochemical Considerations

The (R)-enantiomer of the target compound is distinct from its (S)-enantiomer, which is listed as discontinued by suppliers . Enantiomeric differences can lead to divergent pharmacokinetic profiles; for example, the (R)-configuration may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to the (S)-form .

Biological Activity

Overview

2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride is a compound that has attracted significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a bromine atom with a pyridine and a pyrrolidine ring, which contributes to its unique reactivity and biological interactions.

  • IUPAC Name : 2-bromo-6-[(3R)-pyrrolidin-3-yl]oxypyridine; hydrochloride
  • Molecular Formula : C₉H₁₂BrClN₂O
  • Molecular Weight : 279.56 g/mol
  • CAS Number : 1261233-69-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance, one study demonstrated that related pyridine compounds showed effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus56 μg/mL
Compound BE. coli55 μg/mL
2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine HClTBDTBD

Anticancer Activity

The compound has also been explored for its anticancer properties. A study reported that pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the pyrrolidine structure enhances the biological activity of these compounds . The mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study:
In a controlled experiment, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated that this compound induced apoptosis more effectively than standard chemotherapy agents like bleomycin, highlighting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the pyrrolidine ring facilitate binding to various proteins, potentially inhibiting or activating critical pathways involved in disease processes .

Comparison with Similar Compounds

When compared to other pyridine derivatives, such as 2-Bromo-6-fluorobenzylamine hydrochloride and 2-Bromo-6-helicene, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological efficacy.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
2-Bromo-6-fluorobenzylamine HClModerateLow
2-Bromo-6-heliceneLowModerate
2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine HClHighHigh

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride?

Methodological Answer:
Synthesis optimization requires careful control of:

  • Temperature : Reactions involving pyrrolidine derivatives often proceed efficiently at 50–80°C to balance reactivity and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution between bromopyridine intermediates and pyrrolidin-3-ol derivatives .
  • Reaction Time : Monitoring via TLC or HPLC ensures completion; typical reactions require 12–24 hours .
  • Chiral Purity : Use (R)-pyrrolidin-3-ol enantiomers to maintain stereochemical integrity. Chiral HPLC or circular dichroism (CD) spectroscopy is recommended for validation .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C2, pyrrolidinyloxy at C6) and confirm stereochemistry. Compare peaks with structurally similar pyridine derivatives (e.g., δ 8.1–8.3 ppm for H4/H5 in pyridine ring) .
  • HPLC : Use reversed-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98%) and resolve enantiomers .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:
Contradictions may arise from:

  • Dynamic Stereochemistry : Pyrrolidine ring puckering or restricted rotation can cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) clarifies dynamic effects .
  • Impurity Interference : Use LC-MS to detect trace byproducts (e.g., dehalogenated species or unreacted intermediates) .
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d6) may shift signals. Validate with alternative solvents (CDCl3) .

Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:
Design stability assays mimicking biological environments:

  • pH-Dependent Degradation : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS .
  • Oxidative Stress Testing : Expose to hydrogen peroxide (0.1–1 mM) to assess susceptibility to oxidation at the pyrrolidine or pyridine moieties .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light to guide storage conditions (e.g., amber vials) .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:
Employ a multi-modal approach:

  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to screen for binding to kinases or GPCRs, leveraging the pyridine scaffold’s affinity for ATP-binding pockets .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to identify downstream signaling pathways (e.g., MAPK/ERK) .
  • Metabolic Profiling : Incubate with liver microsomes and use LC-MS/MS to identify phase I/II metabolites. Compare with in silico predictions (e.g., Schrödinger’s Metabolizer) .

Basic: What synthetic routes are available for introducing modifications to the pyrrolidine or pyridine moieties?

Methodological Answer:

  • Pyrrolidine Modifications : React the secondary amine with acyl chlorides or sulfonyl chlorides to generate prodrugs. Use Mitsunobu conditions for stereospecific substitutions .
  • Pyridine Functionalization : Suzuki-Miyaura coupling at C2 bromine with aryl boronic acids to diversify substituents. Optimize Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3) .

Advanced: How should researchers design experiments to resolve conflicting bioactivity data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Test a wide concentration range (nM–µM) to identify off-target effects at higher doses. Use SYSTAT or GraphPad Prism for IC50/EC50 calculations .
  • Cell Line Validation : Confirm receptor expression levels via qPCR or flow cytometry. For example, prioritize HEK293 cells overexpressing target GPCRs .
  • Redundancy Checks : Repeat assays with orthogonal methods (e.g., fluorescence-based calcium flux vs. cAMP ELISA) .

Basic: What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential HCl release during salt formation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-((R)-pyrrolidin-3-yloxy)-pyridine hydrochloride

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